molecular formula C13H17N3OS B12124911 N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B12124911
M. Wt: 263.36 g/mol
InChI Key: CLCGYZRZYNZLHQ-UHFFFAOYSA-N
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Description

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve organic solvents and controlled temperatures.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction results in amines.

Scientific Research Applications

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interaction. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:

    Similar Compounds: Examples include 2-aminobenzothiazole, 2-chlorobenzothiazole, and 2-mercaptobenzothiazole.

    Uniqueness: The presence of the morpholine group in this compound imparts unique properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and chemical reactivity.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N3OS/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

CLCGYZRZYNZLHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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